

Application Notes and Protocols for Seleniumbased Reagents in Mass Cytometry

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Compound of Interest		
Compound Name:	Selenomethylene blue	
Cat. No.:	B10858062	Get Quote

A Note on Terminology: Initial searches for "Selenomethylene blue" in the context of mass cytometry did not yield specific applications. The prevalent use of selenium in this field is in the form of isotopically pure, maleimide-functionalized selenophenes (SeMal). These reagents are employed for covalent labeling of cellular sulfhydryl groups, primarily for the purpose of sample barcoding. The following application notes and protocols will, therefore, focus on the use of Selenium Maleimide (SeMal) reagents in mass cytometry.

Application Notes: Selenium Maleimide (SeMal) Reagents for Mass Cytometry Barcoding

Mass cytometry, or Cytometry by Time-of-Flight (CyTOF), is a powerful technology for high-dimensional single-cell analysis, enabling the simultaneous measurement of over 40 parameters.[1][2][3][4] A significant challenge in large-scale studies is the variability introduced by staining and analyzing samples individually.[5] Mass-tag cell barcoding (MCB) addresses this by allowing multiple samples to be pooled and processed as a single unit, which minimizes batch effects, reduces reagent consumption, and improves data quality.

Novel selenium maleimide (SeMal) reagents, available as isotopically pure 76SeMal, 77SeMal, and 78SeMal, offer a robust method for barcoding both viable and fixed cells. These reagents covalently bind to cellular sulfhydryl groups, providing stable and unique mass tags for individual samples.

Key Applications:



- Live and Fixed Cell Barcoding: SeMal reagents can be used to label viable, paraformaldehyde-fixed, or fixed and permeabilized peripheral blood mononuclear cells (PBMCs). This flexibility allows for barcoding at different stages of the experimental workflow.
- Multiplexing Samples: By using different isotopes of SeMal or combining them with other barcoding reagents like tellurium maleimides (TeMal), a large number of samples can be uniquely labeled and then pooled for staining and acquisition. This combinatorial approach significantly increases throughput.
- Reduced Batch Effects: Pooling barcoded samples ensures uniform antibody staining and eliminates variability from separate acquisitions, leading to more reliable and reproducible data.
- Conservation of Antibody Panels: SeMal reagents utilize selenium isotopes that are not
 typically used for antibody labeling in CyTOF panels. This frees up commonly used
 lanthanide channels for measuring other markers of interest, allowing for more
 comprehensive cellular profiling.

Advantages of SeMal Barcoding:

- Non-toxic at working concentrations: Studies have shown that SeMal reagents do not significantly impact cell viability at the concentrations required for effective labeling.
- Low signal spillover: The isotopic purity of SeMal reagents results in minimal spillover into adjacent mass channels, ensuring clean deconvolution of barcoded samples.
- Antibody-independent labeling: Unlike some barcoding methods that rely on antibodies to surface markers, SeMal reagents react with ubiquitous sulfhydryl groups, allowing for the labeling of all cells in a sample regardless of their surface antigen expression.

Quantitative Data Summary



Parameter	Finding	Source
Cell Viability after SeMal Labeling	>98% viability for viable PBMCs after incubation with SeMal reagents.	
Effective Labeling Concentration	100 μM for fixed and permeabilized PBMCs.	
Incubation Time	15 minutes for effective labeling of viable, fixed, or fixed and permeabilized PBMCs.	
Isotopic Purity and Resolution	SeMal reagents are well- resolved by the mass cytometer with little spill into adjacent channels.	_

Experimental Protocols

Protocol 1: Barcoding of Viable PBMCs with SeMal Reagents

This protocol describes the labeling of live peripheral blood mononuclear cells (PBMCs) with a single SeMal isotope.

Materials:

- Cryopreserved or fresh PBMCs
- RPMI-1640 media
- Fetal Bovine Serum (FBS)
- Phosphate Buffered Saline (PBS)
- Cell Staining Buffer (e.g., from Fluidigm)



- Isotopically pure SeMal reagent (e.g., 76SeMal, 77SeMal, or 78SeMal)
- Cell-ID™ Intercalator-Ir (Iridium intercalator)
- Fixation and Permeabilization Buffer (e.g., Maxpar® Fix I and Perm-S Buffers)
- Antibody cocktail for surface and intracellular staining

Procedure:

- Cell Preparation:
 - Thaw cryopreserved PBMCs or use fresh cells.
 - Wash cells with RPMI-1640 + 10% FBS and count them.
 - Resuspend cells at a concentration of 1 x 106 cells/mL in PBS.
- SeMal Labeling:
 - Prepare a working solution of the desired SeMal reagent in PBS at the desired concentration (e.g., 100 μM).
 - Add the SeMal working solution to the cell suspension.
 - Incubate for 15 minutes at room temperature.
- Quenching and Pooling:
 - Stop the labeling reaction by adding at least a 5-fold excess volume of Cell Staining Buffer.
 - Wash the cells twice with Cell Staining Buffer.
 - After washing, samples labeled with different SeMal isotopes can be pooled together.
- Antibody Staining:
 - Perform surface antibody staining on the pooled cell sample according to standard mass cytometry protocols.

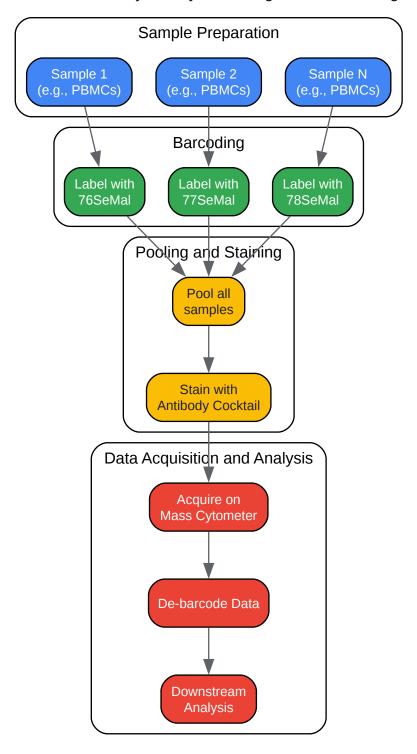


- Fix and permeabilize the cells using appropriate buffers.
- Perform intracellular antibody staining.
- Iridium Intercalation and Final Preparation:
 - Incubate the cells with Cell-ID™ Intercalator-Ir for 1 hour at room temperature or overnight at 4°C to identify nucleated cells.
 - Wash the cells twice with Cell Staining Buffer and then three times with Maxpar® Water.
 - Resuspend the final cell pellet in Maxpar® Water to a concentration of 2.5–5 x 105 cells/mL.
 - Filter the cell suspension through a cell strainer cap into a new tube.
- · Data Acquisition:
 - Acquire the data on a CyTOF mass cytometer.
- Data Analysis:
 - De-barcode the data by gating on the specific selenium isotope channels to separate the pooled samples into individual datasets.

Visualizations



Workflow for Mass Cytometry Barcoding with SeMal Reagents

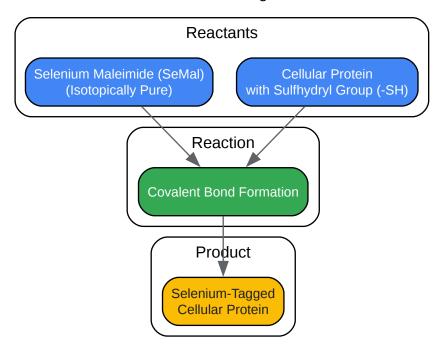


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Caption: Workflow for multiplexed mass cytometry using SeMal reagents.



SeMal Covalent Labeling Mechanism



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Caption: Covalent labeling of cellular proteins with SeMal reagents.

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